molecular formula C15H12Cl2N2O3 B2377778 {[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate CAS No. 386279-13-6

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate

Cat. No.: B2377778
CAS No.: 386279-13-6
M. Wt: 339.17
InChI Key: VBNSIADHUWZMNS-UHFFFAOYSA-N
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Description

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a carbamoyl group, and a chloropyridine carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 2-chlorophenylmethylamine, which is then reacted with methyl chloroformate to form the corresponding carbamate. This intermediate is subsequently reacted with 6-chloropyridine-3-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compounds.

Chemical Reactions Analysis

Types of Reactions

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • {[(2-Chlorophenyl)methyl]carbamoyl}methyl 4-chloropyridine-3-carboxylate
  • {[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-bromopyridine-3-carboxylate
  • {[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-fluoropyridine-3-carboxylate

Uniqueness

{[(2-Chlorophenyl)methyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate is unique due to the presence of both chlorophenyl and chloropyridine groups, which confer distinct chemical properties. These functional groups enhance its reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O3/c16-12-4-2-1-3-10(12)7-19-14(20)9-22-15(21)11-5-6-13(17)18-8-11/h1-6,8H,7,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNSIADHUWZMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=CN=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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